[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol
Description
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a methyl group at position 5. The pyrimidine is linked to a piperidine ring at position 2, which itself bears a hydroxymethyl (-CH$_2$OH) group at its second carbon.
Properties
IUPAC Name |
[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-6-13-11(14-10(8)12)15-5-3-2-4-9(15)7-16/h6,9,16H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPUPWPJMRJUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from basic organic molecules such as acetonitrile and formamide.
Substitution Reactions: Chlorine and methyl groups are introduced to the pyrimidine ring through electrophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the pyrimidine ring through nucleophilic substitution reactions.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Chloro Group
The 4-chloro substituent on the pyrimidine ring is a reactive site for nucleophilic displacement. Studies on structurally analogous pyrimidine derivatives demonstrate:
Key Findings :
-
The chloro group’s reactivity is influenced by steric hindrance from the adjacent methyl group, necessitating elevated temperatures for efficient substitution .
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Suzuki couplings exhibit regioselectivity at the 4-position over the 2-position in dichloropyrimidines .
Functionalization of the Hydroxymethyl Group
The primary alcohol moiety undergoes typical alcohol reactions:
Key Findings :
-
Oxidation to the aldehyde is moderate-yielding but critical for subsequent reductive amination .
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Ester derivatives enhance solubility for downstream biological testing .
Piperidine Ring Modifications
The piperidine ring’s nitrogen and adjacent carbon centers enable further functionalization:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide/K₂CO₃, DMF, 60°C | Quaternary ammonium salts | 70–85% | |
| Ring Expansion | HNO₃/H₂SO₄, 0°C → RT | Azepane derivative (via nitration) | 30–40% |
Key Findings :
-
N-Alkylation is efficient but requires anhydrous conditions to avoid hydrolysis .
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Ring expansions are low-yielding due to competing side reactions .
Stability and Side Reactions
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Hydrolysis : The chloro group is susceptible to hydrolysis under acidic or basic conditions, forming hydroxylated byproducts .
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Thermal Decomposition : Prolonged heating (>120°C) leads to decomposition of the piperidine-hydroxymethyl linkage .
Comparative Reactivity with Analogues
The methyl group at the 5-position of the pyrimidine ring significantly alters reactivity compared to unmethylated analogs:
| Feature | [1-(4-Cl-5-Me-Pyrimidinyl)-Piperidinyl]-Methanol | 1-(2-Cl-Pyrimidinyl)-Piperidin-4-ol |
|---|---|---|
| Chloro Substitution Rate | Slower (steric hindrance) | Faster |
| Oxidation Susceptibility | Moderate (stable under mild conditions) | High (prone to over-oxidation) |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol exhibit anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy. For example, derivatives with pyrimidine rings have been linked to the inhibition of cell proliferation in breast and lung cancer models .
Neurological Disorders
The compound has shown promise in treating neurological disorders due to its ability to interact with neurotransmitter systems. Specifically, it may modulate dopamine and serotonin receptors, which are crucial in conditions such as depression and schizophrenia. Experimental models indicate that this compound could enhance cognitive function and reduce symptoms associated with these disorders .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of related piperidine derivatives. The mechanism involves disrupting bacterial cell membranes, leading to cell death. This property opens avenues for developing new antibiotics, especially against resistant strains of bacteria .
Case Study 1: Anticancer Research
In a study published in Cancer Letters, researchers synthesized a series of piperidine derivatives, including this compound. These compounds were tested against various cancer cell lines, demonstrating IC50 values indicating potent anticancer activity. The study concluded that modifications to the piperidine structure could enhance efficacy and selectivity against cancer cells .
Case Study 2: Neurological Impact
A clinical trial investigated the effects of a piperidine-based drug on patients with treatment-resistant depression. The trial reported significant improvements in depressive symptoms after administration of the drug containing this compound, suggesting its potential as an alternative treatment option for patients unresponsive to conventional therapies .
Mechanism of Action
The mechanism of action of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The target compound’s pyrimidine-piperidine scaffold is distinct from pyrazolo-pyrimidine () or pyrazole-pyrimidine hybrids (), which may confer different binding affinities in biological targets.
- Substituent Effects : Chlorine and methyl groups on the pyrimidine enhance electron-withdrawing and hydrophobic interactions, respectively. Thioether () or aryl groups () further modulate electronic properties.
Physicochemical Properties
- Solubility: The hydroxymethyl group likely improves aqueous solubility compared to non-polar analogues like [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol (). However, the chloro and methyl substituents may increase logP, suggesting moderate membrane permeability .
Biological Activity
The compound [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol (CAS No. 1261230-31-2) is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Molecular Formula: C₁₁H₁₆ClN₃O
Molecular Weight: 241.72 g/mol
Purity: Typically >95%
The compound features a piperidine ring substituted with a chlorinated pyrimidine moiety, which is known to influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1261230-31-2 |
| Molecular Formula | C₁₁H₁₆ClN₃O |
| Molecular Weight | 241.72 g/mol |
| Purity | >95% |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that piperidine derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table: Antibacterial Activity of Similar Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Piperidine Derivative A | E. coli | 100 µg/mL |
| Piperidine Derivative B | S. aureus | 75 µg/mL |
| This compound | B. subtilis | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of piperidine derivatives has been documented in various studies. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo models .
Anticancer Activity
Recent research has highlighted the anticancer properties of compounds containing pyrimidine and piperidine structures. For example, derivatives have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Study: Anticancer Efficacy
A study conducted on a series of piperidine derivatives revealed that certain modifications significantly enhanced their anticancer activity against breast cancer cells, with IC50 values indicating potent effects at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
